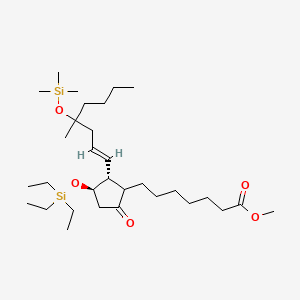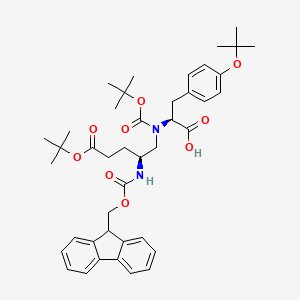![molecular formula C50H73NO12Si2 B13858297 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is a synthetic derivative of Paclitaxel, a well-known chemotherapy medication used to treat various types of cancer. This compound is an intermediate in the synthesis of Paclitaxel and is primarily used in research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel involves multiple steps, including protection and deprotection of functional groups, as well as selective silylation. The key steps typically include:
Protection of Hydroxyl Groups: Using tert-butyl(dimethyl)silyl chloride and triethylsilyl chloride to protect the hydroxyl groups.
Selective Deprotection: Removing specific protecting groups to expose reactive sites for further modification.
Silylation: Introducing silyl groups to specific positions on the molecule to achieve the desired structure
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of silyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove silyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of silyl-protected compounds.
Biology: Investigating the biological activity of Paclitaxel derivatives.
Medicine: Developing new chemotherapy agents with improved efficacy and reduced side effects.
Industry: Synthesizing advanced materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel involves its conversion to Paclitaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key component of the microtubule network .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another chemotherapy agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against resistant cancer cells
Uniqueness
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is unique due to its specific silyl protection, which enhances its stability and allows for selective modifications. This makes it a valuable intermediate in the synthesis of Paclitaxel and other derivatives .
Propriétés
Formule moléculaire |
C50H73NO12Si2 |
|---|---|
Poids moléculaire |
936.3 g/mol |
Nom IUPAC |
[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7-acetyloxy-2,12,13-trihydroxy-5,9,17,17-tetramethyl-8-oxo-10-triethylsilyloxy-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate |
InChI |
InChI=1S/C50H73NO12Si2/c1-14-65(15-2,16-3)62-36-27-35(53)49(57)29-59-43-41(49)48(36,11)42(54)39(60-31(5)52)37-30(4)34(28-50(43,58)47(37,9)10)61-45(56)40(63-64(12,13)46(6,7)8)38(32-23-19-17-20-24-32)51-44(55)33-25-21-18-22-26-33/h17-26,34-36,38-41,43,53,57-58H,14-16,27-29H2,1-13H3,(H,51,55)/t34-,35+,36-,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1 |
Clé InChI |
VKGIGHDRYWQPEZ-WJEXZQIASA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@H]2[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]3(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O)O |
SMILES canonique |
CC[Si](CC)(CC)OC1CC(C2(COC3C2C1(C(=O)C(C4=C(C(CC3(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


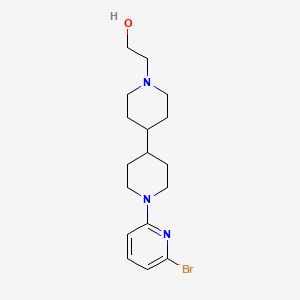
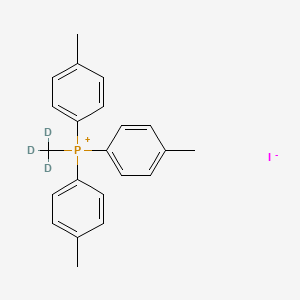
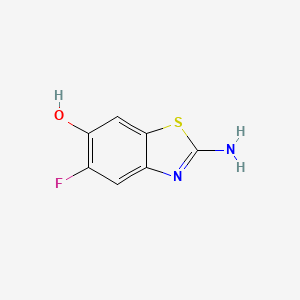
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
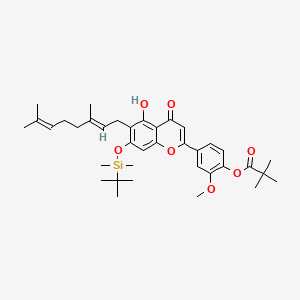
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
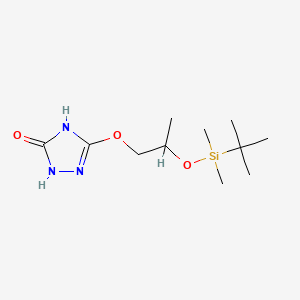
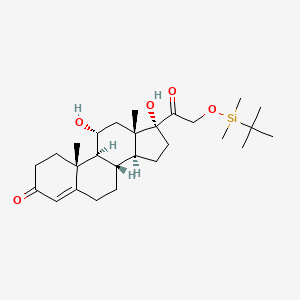
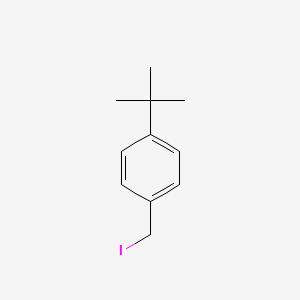
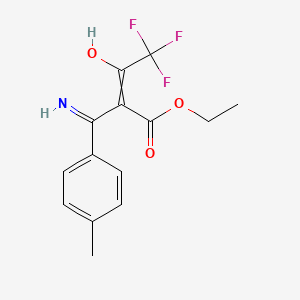
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
